molecular formula C14H12ClNO2 B1530389 Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate CAS No. 1370587-28-2

Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate

Cat. No.: B1530389
CAS No.: 1370587-28-2
M. Wt: 261.7 g/mol
InChI Key: JGEBRMTWXVJTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate is a useful research compound. Its molecular formula is C14H12ClNO2 and its molecular weight is 261.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the compound’s stability and reactivity in biochemical assays .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s structure allows it to fit into the active sites of certain enzymes, thereby modulating their activity. These interactions are crucial for understanding the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can influence its long-term effects on cellular function. In both in vitro and in vivo studies, researchers have observed that the compound’s effects can vary depending on the duration of exposure and the conditions of the experiment .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Researchers have identified threshold effects, where the compound’s impact on cellular and physiological functions changes significantly with dosage. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the concentration of key metabolites, affecting overall cellular metabolism. The compound’s role in these pathways is essential for understanding its broader impact on biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can influence the compound’s accumulation and its overall bioavailability in different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell, influenced by targeting signals or post-translational modifications. This localization is important for its activity and function, as it determines where within the cell the compound can exert its effects .

Properties

IUPAC Name

methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-14(17)12-5-2-10(3-6-12)8-11-4-7-13(15)16-9-11/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEBRMTWXVJTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-[(6-chloropyridin-3-yl)methyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.